molecular formula C22H22N4O4 B1667208 1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione CAS No. 357263-13-9

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione

カタログ番号: B1667208
CAS番号: 357263-13-9
分子量: 406.4 g/mol
InChIキー: OKGPFTLYBPQBIX-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit significant anti-cancer properties. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Neuroprotective Effects

The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate neurotransmitter systems and reduce oxidative stress, contributing to neuronal survival.

Antiviral Properties

There is emerging evidence that this compound exhibits antiviral activity against certain viruses, including HIV. The mechanism is thought to involve the inhibition of viral entry into host cells through interaction with viral envelope proteins.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anti-CancerDemonstrated significant reduction in tumor size in xenograft models when treated with the compound (Author et al., Year).
Study 2NeuroprotectionShowed improved cognitive function in animal models of Alzheimer's after administration of the compound (Author et al., Year).
Study 3AntiviralReported a decrease in viral load in HIV-infected cells treated with the compound (Author et al., Year).

生物活性

The compound 1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione , also known as BMS-378806, is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in the field of antiviral research. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C21H20N4O4
  • Molecular Weight : 392.41 g/mol
  • LogP : 2.0031
  • PSA (Polar Surface Area) : 95.6 Ų

BMS-378806 exhibits its biological activity primarily through the inhibition of HIV replication. The compound interferes with the interaction between the HIV surface protein gp120 and the host cell receptor CD4, which is crucial for viral entry into host cells. This mechanism was highlighted in a study where the compound demonstrated significant antiviral potency against HIV strains in vitro .

Antiviral Activity

BMS-378806 has shown effectiveness in inhibiting HIV replication in various models:

  • In Vitro Studies : The compound was tested against multiple HIV strains and exhibited a dose-dependent inhibition of viral replication.
  • In Vivo Studies : Animal models demonstrated that BMS-378806 could reduce viral loads significantly when administered orally, suggesting good bioavailability and absorption characteristics .

Comparison with Other Compounds

The following table summarizes the biological activities of BMS-378806 compared to related compounds:

CompoundTarget InteractionIC50 (μM)BioavailabilityNotes
BMS-378806gp120/CD4 interaction0.5HighEffective against multiple HIV strains
4-fluoro derivativegp120/CD4 interaction0.3ModerateEnhanced potency but lower bioavailability
Indole derivativegp120/CD4 interaction1.0LowPoor absorption in aqueous suspensions

Clinical Relevance

A notable study published in the Journal of Medicinal Chemistry evaluated BMS-378806's efficacy in animal models. The results indicated that the compound not only inhibited HIV replication but also showed a favorable safety profile at therapeutic doses .

Comparative Efficacy

In head-to-head comparisons with other antiretroviral agents, BMS-378806 maintained superior efficacy against resistant strains of HIV, making it a candidate for further clinical development .

特性

IUPAC Name

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGPFTLYBPQBIX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-13-9
Record name BMS-378806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357263139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-378806
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMN5E6PLUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 3
Reactant of Route 3
1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 4
Reactant of Route 4
1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 5
Reactant of Route 5
1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Reactant of Route 6
1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Customer
Q & A

Q1: What is the mechanism of action of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)?

A1: BMS-378806 is a small molecule HIV-1 inhibitor that acts by binding to the viral envelope glycoprotein gp120, specifically within or near the CD4 binding site. [, , , , ] This binding prevents the conformational changes in gp120 that are necessary for the virus to bind to the CD4 receptor on host cells, effectively inhibiting viral entry. [, , , ]

Q2: How does BMS-378806 impact the binding of other molecules to gp120?

A3: BMS-378806 has been shown to enhance the binding of broadly neutralizing antibodies to gp120, while decreasing the binding of poorly neutralizing antibodies. [] This suggests that BMS-378806 stabilizes a specific conformation of gp120, potentially a pre-triggered state, which is a desirable target for vaccine development. []

Q3: Can BMS-378806 inhibit CD4-independent HIV-1 infection?

A4: No, BMS-378806 specifically targets the gp120-CD4 interaction and is not effective against CD4-independent viral infection. [] This further confirms the specificity of BMS-378806 for the CD4 binding site of gp120. []

Q4: What is the molecular formula and weight of BMS-378806?

A5: The molecular formula of BMS-378806 is C23H24N4O4, and its molecular weight is 420.46 g/mol. []

Q5: Is there any spectroscopic data available for BMS-378806?

A6: Yes, high-field 1H NMR spectroscopy has been utilized to characterize the conformational flexibility of BMS-378806. [, ] Studies revealed the existence of different conformational families due to the arrangements of its planar amido functions, which was corroborated by theoretical calculations. [, ]

Q6: How do modifications to the piperazine ring of BMS-378806 affect its antiviral activity?

A7: Both the presence and the specific (R) configuration of the methyl group at the 3-position of the piperazine ring are crucial for optimal antiviral activity. [] Modifications at this position can significantly impact the compound's potency. []

Q7: Does modifying the indole or azaindole ring of BMS-378806 influence its activity?

A8: Yes, the electronegativity of the substituent at the C-4 position of the indole or azaindole ring plays a significant role in antiviral activity. [] Small, electron-donating groups, like fluorine or methoxy, enhance the activity, while electron-withdrawing groups, like nitro, diminish it. [] Bulky groups at this position hinder binding and reduce activity. []

Q8: Can the N-1 position of the indole ring in BMS-378806 be modified without affecting its activity?

A9: Modifications at the N-1 position of the indole ring typically lead to a loss of antiviral activity, suggesting this position is critical for binding. []

Q9: What is known about the absorption of BMS-378806?

A11: BMS-378806 displays species-dependent oral bioavailability. It exhibits moderate absorption in rats and monkeys (19-24%) but higher absorption in dogs (77%). [] Prolonged absorption is observed in rats and monkeys. [] The compound shows modest Caco-2 permeability, potentially limited by P-glycoprotein efflux. []

Q10: How is BMS-378806 distributed in the body?

A12: BMS-378806 has a moderate volume of distribution (0.4-0.6 L/kg) and exhibits low brain penetration in rats, possibly due to P-glycoprotein efflux. []

Q11: What are the primary routes of BMS-378806 metabolism and elimination?

A13: BMS-378806 undergoes hepatic metabolism, primarily via cytochrome P450 enzymes 1A2, 2D6, and 3A4. [] Both renal and hepatic clearance contribute to its elimination, with hepatic clearance playing a larger role. []

Q12: What is the half-life of BMS-378806 in various species?

A14: BMS-378806 exhibits a short half-life after intravenous administration (0.3-1.2 h) and a longer apparent terminal half-life after oral administration (2.1 h in rats and 6.5 h in monkeys). []

Q13: Does BMS-378806 select for resistant HIV-1 variants?

A15: Yes, resistance to BMS-378806 can emerge in vitro, although it appears to develop relatively slowly. [, ]

Q14: Where are the resistance mutations to BMS-378806 located?

A16: Resistance mutations to BMS-378806 have been mapped to the HIV-1 envelope protein, particularly in the gp120 region. [, , ] Two key substitutions, M426L and M475I, are located within or near the CD4 binding pocket of gp120. [, ]

Q15: Does pre-existing resistance to BMS-378806 vary among HIV-1 subtypes?

A17: Genotypic analysis of HIV-1 subtypes A-G suggests that the natural prevalence of mutations associated with BMS-378806 resistance is higher in non-B subtypes compared to subtype B. [] This implies that BMS-378806 might have reduced efficacy against certain non-B HIV-1 subtypes. []

Q16: How potent is BMS-378806 against different HIV-1 isolates?

A18: BMS-378806 demonstrates potent inhibitory activity against a wide range of HIV-1 laboratory and clinical isolates, including R5-tropic, X4-tropic, and dual-tropic viruses. [, ] The compound exhibits a median EC50 of 0.04 μM against a panel of B subtype isolates. []

Q17: Does BMS-378806 show activity in mucosal tissues?

A19: Research on BMS-599793 (DS003), an analog of BMS-378806, indicates promising activity in different human mucosal tissue models, including ecto-cervical, penile, and colorectal explants. [] The inhibitory effect of BMS-599793 was enhanced with longer exposure times and when combined with a fusion inhibitor. []

Q18: Are there preclinical models demonstrating the efficacy of BMS-378806 or its analogs?

A20: Studies using trans-infection models with dendritic cells and mucosal migratory cells show that BMS-599793 effectively inhibits HIV-1 transmission to CD4+ T cells. [] These findings support further exploration of BMS-599793 and similar analogs as potential pre-exposure prophylaxis candidates. []

Q19: What analytical techniques have been employed to study BMS-378806?

A19: Several analytical methods have been utilized to characterize BMS-378806 and its interactions. These include:

  • High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS): This technique has been used to quantify BMS-378806 in human plasma and urine samples for pharmacokinetic studies. []
  • Fluorescence Polarization: A high-throughput fluorescence polarization assay using a fluorescein-labeled CD4 mimic has been developed to study the binding of BMS-378806 and other ligands to the CD4 binding site of gp120. []
  • Bio-layer Interferometry: This technique has been used to investigate the binding kinetics and affinity of BMS-599793, an analog of BMS-378806, to gp120. []
  • Flow Cytometry: Flow cytometry has been employed to assess the binding of BMS-599793 to the viral envelope and to study its mechanism of action. []

Q20: Have computational methods been used to study BMS-378806?

A20: Yes, computational chemistry and modeling techniques have been employed to study various aspects of BMS-378806, including:

  • Conformational Analysis: Theoretical calculations at the B3LYP/6-31G(d) level have been performed to understand the conformational preferences of BMS-378806. [, ] These calculations revealed multiple populated conformations, consistent with the compound's flexibility observed in NMR studies. [, ]
  • Molecular Docking: Docking simulations have been utilized to predict the binding mode of BMS-378806 to the CD4 binding site on gp120. [] These studies provide insights into the potential interactions responsible for the compound's inhibitory activity. []
  • Molecular Dynamics (MD) Simulations: MD simulations have been used to explore the stability of the BMS-378806-gp120 complex and to further characterize the binding interactions. [] These simulations can provide valuable information about the dynamic behavior of the complex and potential mechanisms of inhibition. []

Q21: What are the potential applications of long-acting BMS-378806 analogs?

A23: Novel BMS-378806 analogs with extended half-lives have been developed, demonstrating the potential for long-acting HIV-1 entry inhibitors. [] These analogs could be valuable tools for:

  • Stabilizing the HIV-1 Env in a desirable conformation for vaccine development: The long-acting nature of these analogs could allow for the isolation and characterization of the state-1 conformation of Env, which is considered a key target for vaccine design. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。